molecular formula C47H54ClN7O B12370294 Cy7 tetrazine

Cy7 tetrazine

Cat. No.: B12370294
M. Wt: 768.4 g/mol
InChI Key: OSIUMYUFZKKLMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cy7 tetrazine typically involves the conjugation of Cyanine7 dye with a tetrazine moiety. The tetrazine group is often introduced through the reaction of a tetrazine derivative with a Cyanine7 dye precursor. Common synthetic methods include:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency .

Mechanism of Action

The primary mechanism of action for Cy7 tetrazine involves the inverse electron-demand Diels-Alder reaction. This reaction allows this compound to selectively and rapidly react with strained alkenes, such as trans-cyclooctene, forming stable covalent bonds. This bioorthogonal reaction does not interfere with native biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C47H54ClN7O

Molecular Weight

768.4 g/mol

IUPAC Name

6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide;chloride

InChI

InChI=1S/C47H53N7O.ClH/c1-33-49-51-45(52-50-33)37-26-22-36(23-27-37)32-48-44(55)21-8-7-13-30-54-41-20-12-10-18-39(41)47(4,5)43(54)29-25-35-16-14-15-34(31-35)24-28-42-46(2,3)38-17-9-11-19-40(38)53(42)6;/h9-12,17-20,22-29,31H,7-8,13-16,21,30,32H2,1-6H3;1H

InChI Key

OSIUMYUFZKKLMB-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=CC=CC=C4C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=CC=CC=C4C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=CC=CC=C7C6(C)C)C)(C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.